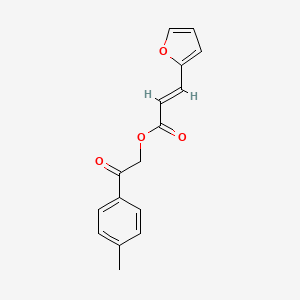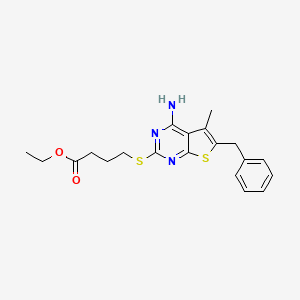![molecular formula C21H21F3N2O2 B4704802 (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B4704802.png)
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
Overview
Description
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethoxyphenyl group and a fluorobenzylpiperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent under basic conditions.
Synthesis of the fluorobenzylpiperazine intermediate: This involves the reaction of piperazine with a fluorobenzyl halide in the presence of a base.
Coupling of intermediates: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the fluorobenzylpiperazine intermediate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and fluorobenzyl groups may enhance its binding affinity and specificity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[4-(METHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
- (Z)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
- (Z)-3-[4-(CHLOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE lies in its difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-[4-(difluoromethoxy)phenyl]-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-19-4-2-1-3-17(19)15-25-11-13-26(14-12-25)20(27)10-7-16-5-8-18(9-6-16)28-21(23)24/h1-10,21H,11-15H2/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHIPIFNMBESEJ-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)/C=C\C3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE](/img/structure/B4704753.png)

![2-[(furan-2-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4704766.png)
![N-(4-methoxybenzyl)-3-oxo-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B4704770.png)


![3-cyclopropyl-1-methyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4704793.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]-3-phenylthiourea](/img/structure/B4704799.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4704807.png)


![N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B4704828.png)
